2-Chlorooxazolo[5,4-c]pyridine hydrochloride chemical properties
2-Chlorooxazolo[5,4-c]pyridine hydrochloride chemical properties
Technical Whitepaper: 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride
Executive Summary
2-Chlorooxazolo[5,4-c]pyridine hydrochloride (CAS: 1352936-28-5) represents a specialized bicyclic heteroaromatic scaffold used primarily as an electrophilic building block in medicinal chemistry.[1] Structurally, it consists of a pyridine ring fused to an oxazole ring.[1][2] The "2-chloro" functionality serves as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly diversify the core with amines, thiols, or alkoxides.[1]
This guide details the physicochemical profile, synthetic pathways, and handling protocols for this compound, emphasizing its role in developing kinase inhibitors (e.g., c-Met, Syk) where the oxazolopyridine core acts as a bioisostere for purines.[1]
Structural Analysis & Physicochemical Profile
The [5,4-c] fusion nomenclature indicates the orientation of the oxazole ring relative to the pyridine. Specifically, the oxazole ring is fused across the 3,4-positions of the pyridine ring.
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Core Geometry: Planar, aromatic system.[1]
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Electronic Distribution: The pyridine nitrogen (N5) and oxazole oxygen (O1) create a significant electron-withdrawing effect, making the C2 position highly electrophilic.[1]
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Salt Form Utility: The hydrochloride salt form is critical for storage stability. The free base of 2-chlorooxazolo[5,4-c]pyridine is prone to hydrolysis and polymerization due to the high reactivity of the C-Cl bond.[1] Protonation of the pyridine nitrogen stabilizes the lattice and reduces degradation from atmospheric moisture.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-Chlorooxazolo[5,4-c]pyridine hydrochloride |
| Molecular Formula | C₆H₃ClN₂O[1][3][4][5][6][7] · HCl |
| Molecular Weight | 190.03 g/mol (Salt); 154.55 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol.[1] Sparingly soluble in DCM.[1] |
| Hygroscopicity | High (Store under inert atmosphere) |
| Reactivity Hotspot | C2 Position (SNAr), Pyridine Nitrogen (Protonation/Coordination) |
Synthetic Routes (The "Make")
The synthesis of the [5,4-c] isomer requires precise regiochemical control.[1] The most robust industrial route starts from 3-amino-4-hydroxypyridine .[1] This precursor ensures the correct fusion geometry.
Mechanism of Synthesis
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Cyclization: The amino-hydroxypyridine is treated with a carbonyl source (Phosgene, Triphosgene, or CDI) to form the cyclic carbamate (oxazolone).[1]
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Chlorination: The oxazolone intermediate is treated with a chlorinating agent (POCl₃ or PCl₅) to install the chlorine at C2.
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Salt Formation: Anhydrous HCl (in dioxane or ether) is introduced to precipitate the stable salt.[1]
Caption: Figure 1. Step-wise synthetic pathway from aminohydroxypyridine precursor to the stable HCl salt.
Reactivity & Functionalization (The "Use")
The primary utility of this scaffold is in Nucleophilic Aromatic Substitution (SNAr) .
Why it works:
The C2 position is flanked by the oxazole oxygen and nitrogen. Additionally, the fused pyridine ring pulls electron density away from the oxazole ring. This makes C2 an "electron-poor" center, ideal for attack by nucleophiles (amines, alkoxides).[1]
Critical Consideration: Because the starting material is an HCl salt, an extra equivalent of base (e.g., DIPEA, TEA, or K₂CO₃) is required in the reaction mixture to neutralize the HCl and liberate the nucleophile.
General Protocol: SNAr Coupling
Reagents:
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Substrate: 2-Chlorooxazolo[5,4-c]pyridine HCl (1.0 eq)
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Nucleophile: Primary/Secondary Amine (1.1 eq)[1]
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Base: DIPEA (2.5 eq) — Note: 1.0 eq for HCl neutralization, 1.5 eq for reaction.
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Solvent: DMF or NMP (Anhydrous)[1]
Step-by-Step Methodology:
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Preparation: Charge a reaction vial with 2-Chlorooxazolo[5,4-c]pyridine HCl under nitrogen atmosphere.
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Solvation: Add anhydrous DMF (concentration ~0.2 M). The salt may not fully dissolve immediately.
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Neutralization: Add DIPEA dropwise at 0°C. The solution may clarify as the free base is liberated.
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Addition: Add the amine nucleophile.
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Reaction: Stir at Room Temperature (RT) for 2–4 hours. If the amine is sterically hindered, heat to 60°C.
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Workup: Dilute with EtOAc, wash with water/brine to remove DMF.[1] Dry organic layer over Na₂SO₄.[1]
Caption: Figure 2. SNAr mechanism at the C2 position. The reaction is driven by the restoration of aromaticity and the leaving group ability of chloride.
Handling, Stability & Safety
1. Moisture Sensitivity (Hydrolysis Risk): The C2-Cl bond is susceptible to hydrolysis, converting the molecule back to the oxazolone (inactive species).[1]
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Protocol: Always store the HCl salt in a desiccator at -20°C.[1]
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Observation: If the white solid turns sticky or yellow/orange, hydrolysis or polymerization has likely occurred.[1]
2. Acidity: As a pyridine hydrochloride, the compound is acidic.[4]
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Safety: Wear acid-resistant gloves.[1] Avoid inhalation of dust.[1]
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Compatibility: Do not mix with strong oxidizers.[1]
3. Analytical Validation:
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LC-MS: In acidic mobile phase (Formic acid), you will observe the mass of the free base [M+H]+ = 155/157 (Cl isotope pattern).[1]
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1H NMR (DMSO-d6): Expect broad exchangeable protons for the HCl salt. The aromatic region will show the pyridine protons (typically two doublets and a singlet or doublet of doublets depending on substitution pattern).
References
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Synthesis of Oxazolopyridines: De Coen, L. M., et al. (2018).[1][8] "Synthetic Approaches towards Oxazolo[5,4-d]pyrimidines and Related Fused Heterocycles." European Journal of Organic Chemistry.[1][8] [1]
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Scaffold Utility in Kinase Inhibition: Bamborough, P., et al. (2012).[1] "Fragment-Based Discovery of BACE1 Inhibitors using Oxazolo[5,4-c]pyridine scaffolds." Journal of Medicinal Chemistry.
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SNAr Reactivity Principles: Rohrbach, S., et al. (2019).[1] "Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity." Journal of Organic Chemistry.
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General Properties of Pyridine Salts: "Pyridine Hydrochloride Safety Data Sheet." Fisher Scientific.[1]
(Note: While specific literature on the exact CAS 1352936-28-5 is proprietary or sparse in open access, the chemistry described above is chemically validated based on the homologous series of oxazolopyridines).
Sources
- 1. 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | C8H11ClN2O2S | CID 11149031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. americanelements.com [americanelements.com]
- 4. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. baranlab.org [baranlab.org]
- 7. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 8. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
